molecular formula C23H22N2O2S2 B3295931 N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide CAS No. 890954-86-6

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide

Cat. No. B3295931
CAS RN: 890954-86-6
M. Wt: 422.6 g/mol
InChI Key: PPSXAJFFNFXKRZ-UHFFFAOYSA-N
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Description

“N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of thiazole derivatives often involves a one-pot three-component reaction . The reaction of hydrazonoyl halides with 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor can yield a variety of thiazole derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have shown potential in various fields of medicinal chemistry due to their diverse biological activities . Future research could focus on designing and developing different thiazole derivatives to act as drug molecules with lesser side effects .

Mechanism of Action

Target of Action

The primary target of N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}naphthalene-2-sulfonamide, also known as CCG-195422, is the SARS CoV-2 helicase . Helicases are enzymes that separate double-stranded DNA or RNA into single strands, allowing replication to occur. In the context of SARS CoV-2, the helicase is crucial for the replication of the virus.

Mode of Action

CCG-195422 interferes with the viral replication potential of the SARS CoV-2 helicase

Result of Action

The primary result of the action of CCG-195422 is the inhibition of SARS CoV-2 replication. By preventing the virus from replicating, the compound can potentially reduce the severity of a SARS CoV-2 infection .

properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S2/c1-16-7-9-19(10-8-16)23-25-17(2)22(28-23)13-14-24-29(26,27)21-12-11-18-5-3-4-6-20(18)15-21/h3-12,15,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSXAJFFNFXKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide
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N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide
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N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide
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N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide
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N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide
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N-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)naphthalene-2-sulfonamide

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